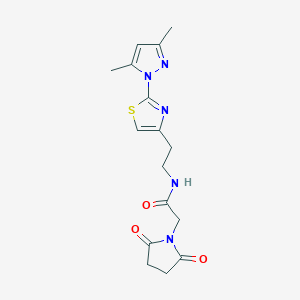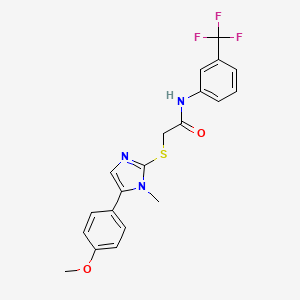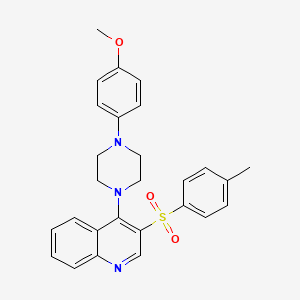![molecular formula C14H16FNO2 B2355649 N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide CAS No. 2192396-04-4](/img/structure/B2355649.png)
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide, also known as FOXY, is a compound that belongs to the class of oxanamides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FOXY is a promising candidate for the development of new drugs for various diseases, including cancer, inflammation, and pain.
Mecanismo De Acción
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting the activity of COX-2, N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide is its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide is its relatively low potency compared to other COX-2 inhibitors. This may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide. One area of research is the development of more potent analogs of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide that may be more effective as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the anticancer properties of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide. Additionally, the potential use of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. The resulting compound is then reacted with 4-hydroxytetrahydrofuran to form the oxanamide intermediate. Finally, the intermediate is reacted with propargylamine to form N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has shown potential as a therapeutic agent for various diseases. It has been studied extensively for its anti-inflammatory, analgesic, and anticancer properties. N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)16-14(6-8-18-9-7-14)11-4-3-5-12(15)10-11/h2-5,10H,1,6-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKUEEPNCYIQIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOCC1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)

![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)





![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)

![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)
![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)